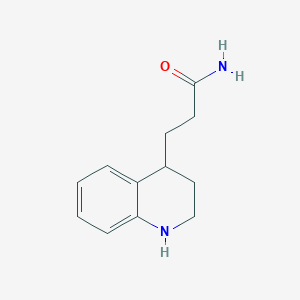
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide is an organic compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis and procurement processes . These methods are designed to scale up the laboratory synthesis protocols while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated analogs of the original compound.
Applications De Recherche Scientifique
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide include:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its tetrahydroquinoline core provides a versatile scaffold for the development of new compounds with diverse pharmacological properties .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)6-5-9-7-8-14-11-4-2-1-3-10(9)11/h1-4,9,14H,5-8H2,(H2,13,15) |
Clé InChI |
AMGFFQPAAFURSD-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC=CC=C2C1CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)

![Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13161067.png)
![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
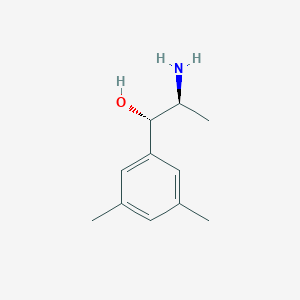
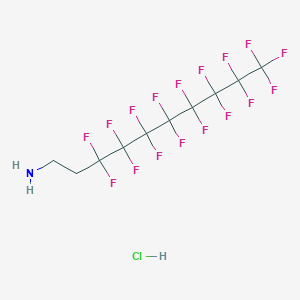
![6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13161094.png)


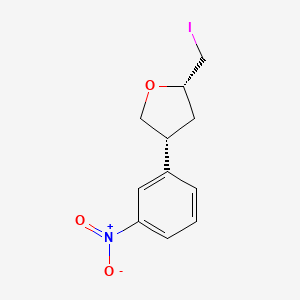
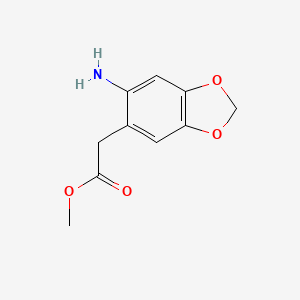
![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)

